(Rac)-Hydroxycotinine-d3

描述

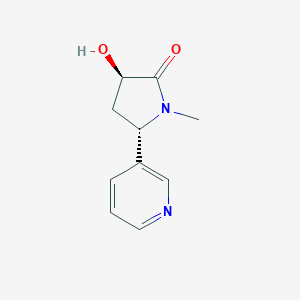

Structure

3D Structure

属性

IUPAC Name |

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKCJXZZNAUIQN-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873224 | |

| Record name | trans-3'-Hydroxycotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34834-67-8, 108450-02-8 | |

| Record name | Hydroxycotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34834-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycotinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3'-Hydroxycotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34834-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYCOTININE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is (Rac)-Hydroxycotinine-d3 and its chemical properties

(Rac)-Hydroxycotinine-d3 is the deuterated form of hydroxycotinine, a major metabolite of cotinine, which itself is the primary metabolite of nicotine. This isotopically labeled compound serves as an invaluable tool, primarily as an internal standard, in analytical and metabolic studies involving nicotine and its metabolites. Its use significantly enhances the accuracy and precision of quantitative analyses, particularly in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, analytical applications, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is a stable, isotopically labeled analog of hydroxycotinine. The deuterium atoms are typically located on the N-methyl group, providing a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical behavior of the molecule.

| Property | Value | Source |

| Synonyms | (±)-trans-3'-Hydroxy Cotinine-d3, rel-Hydroxycotinine-d3 | [1] |

| CAS Number | 159956-78-2 | [1] |

| Molecular Formula | C₁₀H₉D₃N₂O₂ | [1] |

| Molecular Weight | 195.23 g/mol | [1] |

| IUPAC Name | (3R,5S)-3-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one (for one enantiomer of the trans racemate) | [1] |

| Property of trans-3'-Hydroxycotinine | Value | Source |

| Melting Point | 108-110 °C | |

| Appearance | White to light off-white powder or crystals | |

| Solubility | Soluble in acetonitrile, chloroform, and methanol |

Nicotine Metabolism and the Role of Hydroxycotinine

Nicotine undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme system, with CYP2A6 being the key enzyme. The metabolic pathway leads to the formation of various metabolites, with cotinine and trans-3'-hydroxycotinine being the most significant. The ratio of trans-3'-hydroxycotinine to cotinine is often used as a biomarker for nicotine metabolism.

Metabolic pathway of nicotine to trans-3'-hydroxycotinine.

Application as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of nicotine and its metabolites in biological fluids such as urine, plasma, and meconium.[2][3][4][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision.

Experimental Workflow

A typical workflow for the analysis of nicotine metabolites using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Typical workflow for using this compound as an internal standard.

Detailed Experimental Protocols

While specific protocols vary between laboratories and matrices, the following provides a generalized methodology based on published literature for the analysis of nicotine metabolites in biological samples.[2][4][6]

Sample Preparation (Urine)[5][7]

-

Sample Dilution: Dilute a known volume of the urine sample with a buffer (e.g., 5 mM ammonium formate, pH 2.5).

-

Internal Standard Spiking: Add a precise amount of this compound working solution to the diluted sample.

-

Solid Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., SOLA CX) with methanol followed by the dilution buffer.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes and the internal standard with a suitable solvent mixture (e.g., methanol containing a small percentage of ammonia).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

Liquid Chromatography Conditions[3]

| Parameter | Typical Value |

| Column | Synergi Polar RP (150 x 2.0 mm, 4 µm) or equivalent |

| Mobile Phase A | 0.01 M ammonium acetate, pH 6.8 |

| Mobile Phase B | Acetonitrile with 0.01% formic acid |

| Gradient | A time-programmed gradient is typically used to achieve optimal separation. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10-20 µL |

Mass Spectrometry Conditions[3][7]

| Parameter | Typical Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 196.19 (for trans-3'-Hydroxycotinine-d3) |

| Product Ion (Q3) | m/z 80.05 |

| Collision Energy | Optimized for the specific instrument and analyte. |

| Source Temperature | 550 °C (APCI) |

Synthesis

The synthesis of non-deuterated trans-3'-hydroxycotinine has been reported, typically starting from cotinine.[7][8] One common method involves the deprotonation of cotinine followed by oxidation.[8] The synthesis of the deuterated analog would involve using a deuterated methylating agent at an appropriate step or starting with deuterated cotinine.

Safety and Handling

This compound is classified as toxic if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. It should be stored at -20°C for long-term stability.[9]

Conclusion

This compound is a critical analytical tool for researchers in the fields of toxicology, pharmacology, and clinical chemistry. Its use as an internal standard in LC-MS/MS methods allows for the reliable quantification of nicotine exposure and metabolism. The methodologies outlined in this guide provide a foundation for the development and implementation of robust analytical assays for nicotine and its metabolites.

References

- 1. trans-3'-Hydroxy Cotinine-d3 | C10H12N2O2 | CID 10241752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. restek.com [restek.com]

- 7. A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. trans-3′-Hydroxycotinine solution 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | 34834-67-8 [sigmaaldrich.com]

Synthesis and Purification of (Rac)-Hydroxycotinine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic and purification strategy for (Rac)-Hydroxycotinine-d3. The methodologies described herein are based on established chemical principles and analogous transformations reported in the scientific literature for similar compounds, offering a robust framework for its preparation. This document is intended to support research and development activities requiring a stable, isotopically labeled internal standard for the quantification of hydroxycotinine.

Introduction

(Rac)-Hydroxycotinine is a major metabolite of cotinine, which itself is the primary metabolite of nicotine. The quantification of hydroxycotinine in biological matrices is crucial for smoking cessation studies, tobacco exposure monitoring, and understanding nicotine metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision in mass spectrometry-based analytical methods. The three deuterium atoms on the N-methyl group provide a distinct mass shift, facilitating its differentiation from the endogenous analyte.

This guide outlines a two-step synthetic approach commencing with a suitable precursor, followed by a robust purification protocol to yield high-purity this compound.

Synthetic Pathway

The proposed synthesis of this compound involves the hydroxylation of a cotinine precursor followed by N-methylation using a deuterated reagent. A plausible synthetic route is outlined below. The synthesis of the precursor, 5-(3-pyridinyl)-2-pyrrolidinone, can be achieved through various established methods. The subsequent steps focus on the introduction of the hydroxyl group and the deuterated methyl group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (Rac)-5-(3-pyridinyl)-3-hydroxy-2-pyrrolidinone (Intermediate)

This step focuses on the introduction of a hydroxyl group at the 3-position of the pyrrolidinone ring. This can be achieved via an oxidation reaction.[1][2]

Materials:

-

5-(3-pyridinyl)-2-pyrrolidinone

-

Lithium diisopropylamide (LDA)

-

Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride solution, saturated

-

Ethyl acetate

-

Magnesium sulfate, anhydrous

-

Argon or Nitrogen gas

Procedure:

-

A solution of 5-(3-pyridinyl)-2-pyrrolidinone in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of LDA in THF is added dropwise to the reaction mixture with constant stirring. The mixture is stirred at -78 °C for 1 hour.

-

MoOPH is added portion-wise to the reaction mixture, and stirring is continued for an additional 2-3 hours at -78 °C.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound (Final Product)

This step involves the N-methylation of the intermediate using a deuterated methyl source.[3]

Materials:

-

(Rac)-5-(3-pyridinyl)-3-hydroxy-2-pyrrolidinone

-

Iodomethane-d3 (CD3I)

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Dichloromethane

-

Sodium sulfate, anhydrous

Procedure:

-

To a solution of (Rac)-5-(3-pyridinyl)-3-hydroxy-2-pyrrolidinone in anhydrous DMF in a round-bottom flask under an inert atmosphere, sodium hydride is added portion-wise at 0 °C.

-

The mixture is stirred at room temperature for 1 hour.

-

Iodomethane-d3 is added dropwise to the reaction mixture, and it is stirred overnight at room temperature.

-

The reaction is carefully quenched by the addition of deionized water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the crude product is critical to achieving the desired purity for its use as an internal standard. A multi-step purification strategy is recommended.

References

- 1. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

The Role of (Rac)-Hydroxycotinine-d3 in Tobacco Exposure Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of (Rac)-Hydroxycotinine-d3 in the quantitative analysis of tobacco exposure. It delves into the metabolic pathways of nicotine, the significance of its metabolites as biomarkers, and detailed analytical methodologies, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: Biomarkers of Tobacco Exposure

Assessing exposure to tobacco smoke is crucial for understanding its health impacts and for the development of smoking cessation therapies. While nicotine is the primary psychoactive component of tobacco, its short half-life of approximately two hours makes it a less reliable biomarker for assessing cumulative exposure.[1] Consequently, its major metabolites, cotinine and trans-3'-hydroxycotinine, which have longer half-lives, are widely used as more stable and reliable biomarkers.[1][2]

Cotinine, the primary metabolite of nicotine, has a half-life of 16-18 hours.[1] It is further metabolized, predominantly to trans-3'-hydroxycotinine, a process primarily mediated by the cytochrome P450 enzyme CYP2A6.[3][4] The ratio of trans-3'-hydroxycotinine to cotinine can serve as a phenotypic marker for CYP2A6 activity and the rate of nicotine metabolism.

Accurate quantification of these biomarkers is paramount. Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards, is the gold standard for such quantitative analyses, offering high precision and accuracy by correcting for matrix effects and variations during sample processing and analysis.[5] this compound is a deuterated analog of hydroxycotinine used as an internal standard in these analytical methods.

The Nicotine Metabolic Pathway

Nicotine undergoes extensive metabolism in the body, primarily in the liver. The principal metabolic pathway involves the conversion of nicotine to cotinine, which is then hydroxylated to form 3'-hydroxycotinine. This process is highly stereoselective, predominantly yielding the trans-isomer.[1][6]

The Role of this compound as an Internal Standard

In quantitative bioanalysis using LC-MS/MS, an internal standard is crucial for accuracy and precision. The ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, thus compensating for variations in sample extraction, injection volume, and instrument response. Stable isotope-labeled compounds, such as deuterated analogs, are considered the most suitable internal standards because their physicochemical properties are nearly identical to the unlabeled analyte.[5]

While the metabolic formation of 3'-hydroxycotinine is stereoselective, producing almost exclusively the trans-isomer, many routine analytical methods for biomarker quantification do not employ chiral separation techniques. These methods measure the total concentration of 3'-hydroxycotinine. In such non-chiral chromatographic systems, the cis and trans isomers of hydroxycotinine, and their deuterated counterparts, will co-elute. Therefore, a racemic mixture of the deuterated standard, this compound, which contains both cis- and trans-d3 isomers, is a cost-effective and scientifically sound choice for an internal standard to quantify the total 3'-hydroxycotinine concentration.

Quantitative Data Presentation

The following tables summarize the typical concentrations of cotinine and trans-3'-hydroxycotinine found in the plasma and urine of smokers, as reported in various studies. These values can vary significantly based on individual metabolism and smoking habits.

Table 1: Plasma Concentrations of Cotinine and trans-3'-Hydroxycotinine in Smokers

| Analyte | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Reference |

| Cotinine | <0.02 - 443 | - | [7] |

| Cotinine | 1 - 1000 | - | [8] |

| trans-3'-Hydroxycotinine | 2 - 1000 | - | [8] |

| Cotinine | - | 29 (CV=29%) | [9] |

| trans-3'-Hydroxycotinine | - | 21 (CV=45%) | [9] |

Table 2: Urine Concentrations of Cotinine and trans-3'-Hydroxycotinine in Smokers

| Analyte | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Reference |

| Cotinine | - | 1015 | |

| trans-3'-Hydroxycotinine | - | 4069 | |

| Cotinine | up to 4907.4 | - | [10] |

| trans-3'-Hydroxycotinine | up to 39,604.5 | - | [10] |

| Cotinine | - | 1043.7 | [5] |

Experimental Protocols

The following sections detail typical experimental protocols for the analysis of cotinine and trans-3'-hydroxycotinine in biological matrices using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices like plasma and urine.

-

Sample Pre-treatment: To 0.5 mL of plasma or urine, add an internal standard solution containing (Rac)-Cotinine-d3 and this compound.[8]

-

Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by an appropriate buffer (e.g., 10 mM ammonium formate).[8]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include water, hydrochloric acid, and methanol.[11]

-

Elution: Elute the analytes and internal standards from the cartridge using a solvent mixture, often containing a base such as ammonium hydroxide in a mixture of dichloromethane and isopropanol.[11]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted samples are analyzed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column is commonly used.[8][12]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[8][12]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[8]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

Typical MRM Transitions:

-

Cotinine: m/z 177 -> m/z 80

-

Cotinine-d3: m/z 180 -> m/z 80

-

trans-3'-hydroxycotinine: m/z 193 -> m/z 80

-

trans-3'-hydroxycotinine-d3: m/z 196 -> m/z 80[13]

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of tobacco exposure biomarkers using this compound.

Conclusion

This compound serves as a critical tool for the accurate and precise quantification of hydroxycotinine, a key biomarker of tobacco smoke exposure. Its use as an internal standard in LC-MS/MS methods allows researchers to obtain reliable data for clinical studies, epidemiological research, and the development of smoking cessation interventions. Understanding the metabolic pathways of nicotine and the appropriate application of deuterated internal standards is essential for generating high-quality data in the field of tobacco exposure assessment. This guide provides the foundational knowledge and practical protocols to aid researchers in this important area of study.

References

- 1. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cotinine and trans 3'-hydroxycotinine in dried blood spots as biomarkers of tobacco exposure and nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3’-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (Rac)-Hydroxycotinine-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, experimental applications, and relevant biological pathways of (Rac)-Hydroxycotinine-d3. This deuterated analog of a primary nicotine metabolite is a critical tool for researchers in toxicology, pharmacology, and drug metabolism studies.

Commercial Suppliers and Product Specifications

This compound is a specialized chemical for research purposes. The following table summarizes the product specifications from a known commercial supplier. Researchers are advised to contact the supplier directly for the most current information and to inquire about availability from other potential vendors.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| MedChemExpress | This compound | HY-113239S2 | C₁₀H₉D₃N₂O₂ | 195.23 | ≥98% | 1mg, 5mg, 10mg, 25mg |

Note: While other suppliers such as Santa Cruz Biotechnology offer related compounds like trans-3′-Hydroxy Cotinine-d3, it is crucial to verify that the product is the racemic mixture if that is what the research requires[1]. Other major chemical suppliers like Toronto Research Chemicals and Cayman Chemical are prominent sources for nicotine metabolites and related deuterated standards, though a specific listing for this compound was not prominently found in initial searches[2][3].

Experimental Protocols: Quantification by LC-MS/MS

Deuterated internal standards like this compound are essential for accurate quantification of their unlabeled counterparts in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for the analysis of hydroxycotinine in biological samples, adapted from established methodologies.[4][5][6][7]

Objective: To quantify the concentration of hydroxycotinine in human plasma or urine using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

-

This compound (Internal Standard, IS)

-

Reference standard of non-deuterated hydroxycotinine

-

Human plasma or urine samples

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., SOLA CX) or protein precipitation plates

-

LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of non-deuterated hydroxycotinine in a suitable solvent (e.g., methanol or water) to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations by spiking blank plasma or urine with the non-deuterated hydroxycotinine standard.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma/urine sample, standard, or QC, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Condition the SPE cartridge with methanol followed by an equilibration solution (e.g., 5 mM ammonium formate).

-

Load the sample (pre-treated as necessary).

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent.

-

Evaporate the eluate and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from other matrix components.

-

Flow Rate: e.g., 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both hydroxycotinine and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of hydroxycotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Biological Pathway and Experimental Workflow Diagrams

Nicotine Metabolism Pathway

The primary metabolic pathway of nicotine involves its oxidation to cotinine, which is then further metabolized to trans-3'-hydroxycotinine. This process is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6 in the liver.[8][9][10][11][12] The rate of this metabolism can vary significantly among individuals due to genetic polymorphisms in the CYP2A6 gene, which can influence smoking behavior and nicotine dependence.

LC-MS/MS Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of hydroxycotinine in biological samples using this compound as an internal standard.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alliedacademies.org [alliedacademies.org]

- 9. Genetic variation in CYP2A6-mediated nicotine metabolism alters smoking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP2A6 metabolism in the development of smoking behaviors in young adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers - PMC [pmc.ncbi.nlm.nih.gov]

Material Safety Data Sheet for (Rac)-Hydroxycotinine-d3: Information Not Available

A comprehensive search for the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for the specific compound (Rac)-Hydroxycotinine-d3 did not yield any results. Documents for the related but distinct compound, rac-Cotinine-d3, were found, but these do not provide the necessary safety and technical data for this compound.

For researchers, scientists, and drug development professionals, it is crucial to rely on precise and compound-specific safety information. The structural difference between cotinine and hydroxycotinine—the presence of a hydroxyl group—can significantly alter the chemical, physical, and toxicological properties of the molecule. Therefore, extrapolating safety data from rac-Cotinine-d3 to this compound would be scientifically unsound and potentially hazardous.

Key Distinctions and Implications:

-

Chemical Identity: this compound and rac-Cotinine-d3 are different chemical entities with unique CAS numbers (where available), molecular weights, and structural formulas.

-

Toxicological Properties: The addition of a hydroxyl group can change the metabolism, bioavailability, and toxicity profile of a compound. Without specific studies on this compound, its acute and chronic health effects remain unknown.

-

Physical and Chemical Properties: Properties such as melting point, boiling point, solubility, and stability will differ between the two compounds, impacting handling, storage, and experimental procedures.

Recommendations for Researchers:

Professionals seeking to work with this compound should:

-

Contact the chemical supplier or manufacturer directly to request a specific Safety Data Sheet.

-

In the absence of an SDS, treat the compound as a substance of unknown toxicity and handle it with the highest level of precaution, utilizing appropriate personal protective equipment (PPE) and containment measures.

-

Consider conducting a thorough risk assessment before any experimental work begins.

Due to the absence of the necessary source documentation for this compound, this guide cannot provide the requested quantitative data tables, experimental protocols, or visualizations of signaling pathways or experimental workflows. Providing information based on a related compound would not meet the standards of accuracy and safety required for a technical guide aimed at a scientific audience.

Chemical structure and molecular weight of (Rac)-Hydroxycotinine-d3

This guide provides a detailed technical overview of (Rac)-Hydroxycotinine-d3, a deuterated isotopologue of hydroxycotinine, a major metabolite of nicotine. This document is intended for researchers, scientists, and professionals in drug development and metabolic studies.

Chemical Identity and Properties

This compound is the racemic mixture of the deuterated form of 3'-hydroxycotinine. The deuterium atoms are typically located on the N-methyl group, providing a stable isotopic label for use in mass spectrometry-based applications.

| Property | Value |

| Chemical Name | (Rac)-5-(pyridin-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one |

| Synonyms | (±)-3'-Hydroxycotinine-d3, (Rac)-3-Hydroxycotinine-d3 |

| Molecular Formula | C₁₀H₉D₃N₂O₂ |

| Molecular Weight | 195.25 g/mol [1] |

| Appearance | Varies (typically a solid or in solution) |

Chemical Structure

The chemical structure of this compound consists of a pyrrolidinone ring substituted with a pyridine ring and a hydroxyl group. The N-methyl group is labeled with three deuterium atoms.

References

The intricate dance of nicotine metabolism, a journey from cotinine to hydroxycotinine

For researchers, scientists and drug development professionals, a deep understanding of nicotine's metabolic pathways is crucial for the development of smoking cessation therapies and for assessing the risk of tobacco-related diseases. At the heart of this metabolic process is the conversion of nicotine to cotinine and its subsequent hydroxylation to 3'-hydroxycotinine, a pathway predominantly orchestrated by the polymorphic enzyme cytochrome P450 2A6 (CYP2A6).

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in the human body, with 70-80% being converted to cotinine.[1] This initial oxidation step is primarily catalyzed by the hepatic enzyme CYP2A6.[2][3] Cotinine is then further metabolized, mainly to trans-3'-hydroxycotinine (3-HC), a reaction also predominantly mediated by CYP2A6.[3][4] The ratio of 3-HC to cotinine in biological fluids serves as a reliable biomarker for CYP2A6 activity and the rate of nicotine metabolism.[5][6]

Core metabolic pathway: from nicotine to hydroxycotinine

The metabolic journey begins with the C-oxidation of nicotine to cotinine, a two-step process. CYP2A6 first oxidizes nicotine to nicotine-Δ1'(5')-iminium ion, which is then converted to cotinine by a cytosolic aldehyde oxidase.[1][7] Cotinine is subsequently hydroxylated at the 3' position to form 3'-hydroxycotinine, with the trans-isomer being the major stereoisomer formed in humans.[1][4]

Further metabolism of these compounds involves glucuronidation, a phase II detoxification reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Nicotine, cotinine, and 3'-hydroxycotinine can all be conjugated with glucuronic acid.[8][9] UGT2B10 has been identified as a major enzyme responsible for the N-glucuronidation of nicotine and cotinine.[9][10] The O-glucuronidation of 3'-hydroxycotinine is also a significant elimination pathway.[1]

Quantitative analysis of nicotine and its metabolites

The pharmacokinetic parameters of nicotine and its primary metabolites are essential for understanding their disposition in the body. The following tables summarize key quantitative data from various studies.

| Compound | Half-life (t½) | Total Clearance (Cl) | Apparent Volume of Distribution (Vd) | Species | Reference |

| Nicotine | ~2 hours | ~1200 mL/min | 2.6 L/kg | Human | [1] |

| Nicotine | 0.98 - 1.16 hours | - | - | Rat | [11] |

| Cotinine | ~16 hours | - | - | Human | [11] |

| Cotinine | ~7 hours | - | - | Rat | [11] |

| 3'-Hydroxycotinine | 5.9 (4.2-9.5) hours | 1.79 (1.08-2.59) mL/min/kg | 0.87 (0.51-1.14) L/kg | Human | [12] |

| Enzyme | Substrate | Km (mM) | Source | Reference |

| UGT2B10 | Nicotine | 0.29 | Recombinant | [10] |

| Human Liver Microsomes | Nicotine | 0.33 | [10] | |

| UGT1A4 | Nicotine | 2.4 | Recombinant | [10] |

Experimental protocols for studying nicotine metabolism

The quantification of nicotine and its metabolites is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Below is a generalized experimental workflow for such an analysis.

Detailed Methodologies

1. Sample Preparation:

-

For Urine Samples: A common method involves liquid-liquid extraction (LLE). An aliquot of urine (e.g., 250 µL) is mixed with an internal standard solution and a strong base like 5N sodium hydroxide.[13] The extraction is then performed using an organic solvent mixture such as methylene chloride and diethyl ether.[13] After centrifugation, the organic layer is transferred, acidified, and evaporated to dryness.[13] The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[13]

-

For Plasma/Serum Samples: Protein precipitation is a frequently used technique. A small volume of plasma (e.g., 25 µL) is mixed with a precipitating agent like acetonitrile containing the internal standard.[14] After vortexing and centrifugation, the supernatant is diluted and injected into the LC-MS/MS system.[14]

2. In Vitro Enzyme Assays:

-

Microsomal Incubations: To study the enzymatic activity, human liver microsomes or recombinant enzymes are incubated with the substrate (nicotine or cotinine) and a cofactor regenerating system (e.g., NADPH).[15] The reaction is initiated by adding the cofactors and incubated at 37°C for a specific time.[15] The reaction is then quenched with a cold solution, and the sample is prepared for analysis to quantify the formation of metabolites.[15]

3. LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography is typically employed to separate the analytes. Columns like the Raptor Biphenyl are effective for resolving nicotine and its metabolites.[13] Mobile phases are usually a combination of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.[13][16]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[16][17] Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.[14][18]

The critical role of CYP2A6 genetics

Genetic polymorphisms in the CYP2A6 gene lead to significant inter-individual variability in enzyme activity, which in turn affects the rate of nicotine metabolism.[2] Individuals can be categorized as normal, intermediate, or slow metabolizers based on their CYP2A6 genotype.[19] This genetic variation has profound implications for smoking behavior, nicotine dependence, and the efficacy of smoking cessation therapies.[2][19] For instance, slow metabolizers tend to smoke fewer cigarettes per day and have higher success rates in quitting.[2]

References

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Nicotine glucuronidation and the human UDP-glucuronosyltransferase UGT2B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Pharmacokinetics of nicotine, cotinine, and 3'-hydroxycotinine in cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

- 14. criver.com [criver.com]

- 15. benchchem.com [benchchem.com]

- 16. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]

- 18. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of (Rac)-Hydroxycotinine-d3 in Human Urine using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydroxycotinine in human urine. The method employs (Rac)-Hydroxycotinine-d3 as an internal standard to ensure accuracy and precision. Sample preparation is streamlined using a simple protein precipitation or solid-phase extraction protocol, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of hydroxycotinine, a major metabolite of nicotine, in urine samples.

Introduction

Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in humans. Cotinine and trans-3'-hydroxycotinine are its major metabolites and serve as important biomarkers for assessing tobacco smoke exposure.[1][2] Due to their longer half-lives compared to nicotine, cotinine and hydroxycotinine are reliable indicators of nicotine intake.[2] Accurate and sensitive quantification of these metabolites in biological matrices like urine is crucial for clinical and research applications, including smoking cessation studies and toxicological assessments.

This application note describes a validated LC-MS/MS method for the determination of hydroxycotinine in human urine, utilizing this compound as the internal standard for accurate quantification. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

-

(Rac)-Hydroxycotinine and this compound standards

-

LC-MS/MS grade water, methanol, and acetonitrile[3]

-

Formic acid and ammonium formate[3]

-

Human urine (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., Thermo Scientific™ SOLA™ CX) or protein precipitation plates[3]

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction.

1. Protein Precipitation: [4]

-

To 0.5 mL of urine sample, add 1 mL of acetonitrile containing the internal standard, this compound.[4]

-

Vortex the mixture for 1 minute to precipitate proteins.[4]

-

Centrifuge the sample to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE): [3]

-

Conditioning: Condition the SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[3]

-

Loading: Load 1.2 mL of the urine sample (pre-treated with internal standard and diluted with 5 mM ammonium formate pH 2.5) onto the cartridge.[3]

-

Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5).[3]

-

Elution: Elute the analytes from the cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., Thermo Scientific™ Syncronis™ C18, 1.7 µm, 50 x 2.1 mm) is suitable for separation.[3]

-

Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium acetate in water.[5]

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[5][6]

-

Gradient: A gradient elution is typically used to achieve optimal separation. For example, starting with a low percentage of mobile phase B, ramping up to a high percentage, and then re-equilibrating.[1]

-

Column Temperature: 30-40 °C.[4]

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ions for hydroxycotinine and its deuterated internal standard should be optimized. Typical transitions are:

Data Presentation

The quantitative data for this method should be summarized in the following tables for clear comparison and validation.

Table 1: Optimized Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Hydroxycotinine | 193.1 | 80.1 | 20 | 30-35 |

| this compound | 196.1 | 80.1 | 20 | 30-35 |

Table 2: Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 80% |

Note: The values presented in Table 2 are typical expected ranges for a validated method and may vary based on specific experimental conditions.

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for hydroxycotinine quantification.

Signaling Pathway Diagram

Caption: Major metabolic pathway of nicotine.

References

- 1. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 9. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

Application Notes & Protocols: (Rac)-Hydroxycotinine-d3 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of nicotine and its metabolites, such as cotinine and trans-3'-hydroxycotinine, by mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. (Rac)-Hydroxycotinine-d3, a deuterated analog of hydroxycotinine, serves as an excellent internal standard for this purpose. Its chemical and physical properties closely mimic those of the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This minimizes the impact of matrix effects and variations in instrument response, leading to reliable quantification.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an internal standard in LC-MS/MS workflows for the analysis of nicotine and its metabolites in various biological matrices.

Principle of Internal Standardization

The core principle of using an internal standard is to add a known concentration of a compound that is structurally and chemically similar to the analyte of interest to all samples, calibrators, and quality controls. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This ratiometric measurement corrects for variations in sample extraction recovery, injection volume, and instrument response.

Application Notes and Protocols for the Analysis of (Rac)-Hydroxycotinine-d3 in Plasma

These application notes provide detailed protocols for the sample preparation of (Rac)-Hydroxycotinine-d3 in plasma for bioanalytical studies. The methods described are essential for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and tobacco exposure studies. The primary techniques covered are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

(Rac)-Hydroxycotinine is a major metabolite of cotinine, which itself is the primary metabolite of nicotine. The analysis of these compounds in biological matrices like plasma is crucial for assessing tobacco smoke exposure and understanding nicotine metabolism. This compound is a deuterated form of hydroxycotinine, commonly used as an internal standard in quantitative bioanalysis to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. The selection of an appropriate sample preparation technique is critical for removing interfering substances from the plasma matrix and achieving the required sensitivity and reproducibility.

Sample Preparation Techniques

The choice of sample preparation method depends on factors such as the required limit of quantification, sample throughput, and the complexity of the plasma matrix. Below are detailed protocols for three commonly employed techniques.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput applications. Acetonitrile is a commonly used precipitating agent.[1]

Experimental Protocol:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Spike the plasma sample with an appropriate volume of this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample. The recommended ratio is typically 3:1 (v/v) of acetonitrile to plasma.[2]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in the mobile phase.[3]

Workflow for Protein Precipitation

Caption: Protein Precipitation Workflow.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to selectively retain the analyte and internal standard while washing away interferences. Mixed-mode cation exchange cartridges are often used for nicotine and its metabolites.[4]

Experimental Protocol:

-

Condition the SPE Cartridge: Condition an Oasis® MCX (mixed-mode cation exchange) SPE cartridge with 2 mL of methanol followed by 2 mL of 5 mM aqueous ammonium formate (pH 2.5).[5]

-

Sample Pre-treatment: To 0.5 mL of plasma, add the this compound internal standard.

-

Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 2 mL of 10% aqueous trichloroacetic acid to remove interfering substances.[5]

-

Elute: Elute the analytes with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide (v/v).[5]

-

Evaporate and Reconstitute: Add 100 µL of 1% concentrated aqueous hydrochloric acid in methanol (v/v) to the eluate and evaporate to dryness under a stream of air at 40°C.[5] Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction

Caption: Solid-Phase Extraction Workflow.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubilities in two immiscible liquids. This technique can provide very clean extracts.

Experimental Protocol:

-

To 1 mL of plasma in a glass tube, add the this compound internal standard.

-

Add 100 µL of 30% perchloric acid to precipitate proteins.[6]

-

Vortex the mixture and then add an appropriate volume of an immiscible organic solvent, such as a mixture of dichloromethane and ethyl acetate (4:1 v/v).[7]

-

Vortex vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic phase.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

Caption: Liquid-Liquid Extraction Workflow.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of hydroxycotinine and related compounds in plasma using different sample preparation techniques followed by LC-MS/MS.

Table 1: Recovery and Matrix Effects

| Preparation Technique | Analyte | Recovery (%) | Matrix Effect (%) | Citation |

| Protein Precipitation | Hydroxycotinine | 76.8 - 96.4 | Not specified | [3] |

| Protein Precipitation | Cotinine | 98.54 | Not specified | [8] |

| Solid-Phase Extraction | Cotinine | >95 - 100 | <10 | [9] |

| Solid-Phase Extraction | Nicotine | 51 ± 5 | Not specified | [10] |

| Liquid-Liquid Extraction | Hydroxycotinine | 72 - 101 | Not specified | [7] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Preparation Technique | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Citation |

| Protein Precipitation | Hydroxycotinine | 0.07 | Not specified | [3] |

| Protein Precipitation | Cotinine | 0.02 | Not specified | [3] |

| Solid-Phase Extraction | Cotinine | 0.13 | 0.20 | [9] |

| Solid-Phase Extraction | Nicotine | ~8 | Not specified | [10] |

| Automated LLE | Hydroxycotinine | 0.004 | Not specified | [11] |

Concluding Remarks

The selection of a sample preparation technique for the analysis of this compound in plasma should be guided by the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Solid-phase extraction and liquid-liquid extraction provide cleaner extracts, leading to lower limits of detection and reduced matrix effects, which are crucial for studies requiring high sensitivity. The use of a deuterated internal standard like this compound is essential for all three methods to ensure the reliability of quantitative results.

References

- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Application Note: High-Throughput Screening of Nicotine Metabolites using (Rac)-Hydroxycotinine-d3

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, high-throughput method for the simultaneous quantification of major nicotine metabolites, cotinine and trans-3'-hydroxycotinine, in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with (Rac)-Hydroxycotinine-d3 as a stable isotope-labeled internal standard.

Introduction

Nicotine, the primary psychoactive component in tobacco, is extensively metabolized in humans. The quantification of its major metabolites, cotinine (COT) and trans-3'-hydroxycotinine (3-HC), is crucial for assessing tobacco exposure, studying nicotine metabolism pharmacokinetics, and monitoring smoking cessation therapies.[1][2] Cotinine is a widely accepted biomarker for tobacco use due to its longer half-life (15-20 hours) compared to nicotine (0.5-3 hours).[3] The ratio of trans-3'-hydroxycotinine to cotinine serves as a reliable phenotype for the activity of the primary nicotine-metabolizing enzyme, cytochrome P450 2A6 (CYP2A6).[1]

High-throughput screening demands rapid, robust, and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[3][4] This application note details a streamlined "dilute-and-shoot" sample preparation protocol, which minimizes sample handling and is amenable to automation, making it ideal for large-scale studies. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise quantification by correcting for matrix effects and variations during sample processing and analysis.

Nicotine Metabolism Pathway

The metabolic conversion of nicotine to its primary metabolites is a critical pathway for assessing exposure. Over 70% of nicotine is converted to cotinine, which is subsequently metabolized to trans-3'-hydroxycotinine.[5]

Caption: Primary metabolic pathway of nicotine.

Experimental Workflow

The analytical workflow is designed for high-throughput analysis, emphasizing minimal sample preparation and rapid LC-MS/MS analysis.

Caption: High-throughput screening workflow.

Materials and Methods

Reagents and Chemicals

-

Cotinine (COT) and trans-3'-hydroxycotinine (3-HC) certified reference standards.

-

This compound (3-HC-d3) internal standard (IS).

-

LC-MS grade water, acetonitrile, and methanol.[6]

-

Formic acid, 99% purity.

-

Control drug-free human urine.

Equipment

-

Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

-

Analytical balance.

-

Calibrated pipettes.

-

Vortex mixer.

-

Centrifuge.

-

96-well collection plates.[7]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of COT and 3-HC in methanol.

-

Working Standard Mixture (10 µg/mL): Combine appropriate volumes of stock solutions and dilute with a 50:50 mixture of methanol and water to create a mixed working standard solution.

-

Calibration Standards and Quality Controls (QCs): Serially dilute the working standard mixture with drug-free human urine to prepare calibration standards and QC samples at various concentrations.[5]

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile. This solution will be used for protein precipitation and sample dilution.[4]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This simple and fast "dilute-and-shoot" method is highly effective for high-throughput screening of urine samples.[4]

-

Aliquot 30 µL of urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

-

Add 90 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile).[4]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[8]

-

Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial or a new 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following parameters provide a robust method for the separation and detection of the target analytes.

-

LC System: Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[6]

-

Column Temperature: 40 °C.[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Injection Volume: 5 µL.

-

Flow Rate and Gradient:

Time (min) Flow Rate (µL/min) %B 0.00 500 5 2.50 500 95 3.00 500 95 3.10 500 5 | 5.00 | 500 | 5 |

-

MS System: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions must be optimized for the instrument in use. Representative transitions are listed below.[5][9]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cotinine (COT) | 177.1 | 80.0 |

| trans-3'-Hydroxycotinine (3-HC) | 193.1 | 80.0 |

| This compound (IS) | 196.1 | 80.0 |

Data Presentation and Results

Quantitative analysis is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the analyte concentration.

Table 1: Calibration Curve Linearity

The method demonstrates excellent linearity across a wide range of concentrations relevant for clinical samples.[5][10]

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Cotinine (COT) | 5 - 5,000 | > 0.995 |

| trans-3'-Hydroxycotinine (3-HC) | 10 - 5,000 | > 0.995 |

Table 2: Precision and Accuracy

The precision (%RSD) and accuracy (%Bias) of the method are evaluated using quality control samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).

| Analyte | Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |

| Cotinine | LLOQ | 5 | < 10% | < 10% | ± 15% |

| LQC | 15 | < 8% | < 8% | ± 10% | |

| MQC | 150 | < 5% | < 5% | ± 10% | |

| HQC | 4000 | < 5% | < 5% | ± 10% | |

| 3-HC | LLOQ | 10 | < 10% | < 10% | ± 15% |

| LQC | 30 | < 8% | < 8% | ± 10% | |

| MQC | 300 | < 5% | < 5% | ± 10% | |

| HQC | 4000 | < 5% | < 5% | ± 10% |

Table 3: Matrix Effect and Recovery

The use of a co-eluting stable isotope-labeled internal standard effectively compensates for any signal suppression or enhancement from the urine matrix.

| Analyte | Level | Recovery (%) | Matrix Effect (%) |

| Cotinine | LQC | 95 - 105 | 93 - 107 |

| HQC | 96 - 104 | 94 - 106 | |

| 3-HC | LQC | 94 - 106 | 92 - 108 |

| HQC | 95 - 105 | 93 - 107 |

Conclusion

This application note presents a validated high-throughput LC-MS/MS method for the simultaneous quantification of cotinine and trans-3'-hydroxycotinine in human urine. The simple "dilute-and-shoot" sample preparation protocol is rapid, cost-effective, and suitable for automation in a 96-well format, significantly increasing sample throughput.[3] The method demonstrates excellent sensitivity, specificity, precision, and accuracy, making it a reliable tool for large-scale clinical and research studies assessing tobacco exposure and nicotine metabolism. The use of this compound as an internal standard ensures robust and accurate results by mitigating potential matrix variability.

References

- 1. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 8. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

Application of (Rac)-Hydroxycotinine-d3 in Clinical and Forensic Toxicology

(Rac)-Hydroxycotinine-d3 is a deuterated analog of hydroxycotinine, a primary metabolite of cotinine, which itself is a metabolite of nicotine. Its principal application in clinical and forensic toxicology is as an internal standard for the quantitative analysis of hydroxycotinine and other nicotine metabolites in biological specimens. The use of a stable isotope-labeled internal standard is crucial for accurate and precise measurements using mass spectrometry-based methods, as it effectively compensates for variations in sample preparation, chromatographic separation, and mass spectrometric ionization.

Application Notes

In the realm of clinical toxicology , the accurate quantification of hydroxycotinine is vital for several applications. It is used to assess a person's exposure to nicotine from tobacco products or nicotine replacement therapies.[1][2] The ratio of 3-hydroxycotinine to cotinine in biological fluids like plasma, urine, and saliva serves as a biomarker for the activity of the cytochrome P450 2A6 (CYP2A6) enzyme, which is the primary enzyme responsible for nicotine metabolism.[3] This information can be valuable for personalizing smoking cessation therapies.

In forensic toxicology , the detection and quantification of nicotine metabolites are used to determine tobacco use in various contexts, including medico-legal investigations and monitoring compliance in substance abuse programs. The stability and metabolic profile of hydroxycotinine make it a reliable long-term biomarker of nicotine consumption.

The use of this compound as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) is considered the gold standard.[4][5] This is because its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus correcting for potential matrix effects and procedural losses.[3][6]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods that utilize deuterated hydroxycotinine as an internal standard for the quantification of nicotine metabolites.

Table 1: Performance of LC-MS/MS Methods for Hydroxycotinine Quantification

| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (CV, %) | Recovery (%) | Reference |

| Human Serum | 0.50 - 1250 | 0.5 | Within ±7% | <11% | 100.24 | [7] |

| Human Plasma | 10 - 1000 | 10 | Within ±15% | <15% | 50 - 97 | [8] |

| Human Urine | 10 - 1000 | 10 | Within ±15% | Not Reported | >79.3 | [9] |

| Human Plasma, Saliva, Urine | Not Specified | 0.02 - 0.1 | Not Reported | Not Reported | Not Reported | [3] |

Table 2: Performance of GC-MS Method for Hydroxycotinine Quantification

| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Accuracy (%) | Precision (CV, %) | Recovery (%) | Reference |

| Human Urine | 10 - 6000 | 10 | 0.02 | -2.66 to 3.72 | 3.15 to 7.07 | 75.4 to 90.2 | [5][10] |

Experimental Protocols

Protocol 1: Quantification of Hydroxycotinine in Human Serum by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of cotinine and 3-hydroxycotinine in human serum.[7]

1. Materials and Reagents:

-

This compound internal standard solution (concentration to be optimized)

-

Cotinine and 3-hydroxycotinine analytical standards

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Human serum samples (patient, quality control)

2. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of serum sample into a microcentrifuge tube.

-

Add a specified amount of this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 or phenyl-type column (e.g., ZORBAX SB-Phenyl).[7]

-